N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)tetrahydro-2H-pyran-4-carboxamide
Overview
Description
N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C23H36N2O3 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.27259301 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Profile and Receptor Interaction
N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)tetrahydro-2H-pyran-4-carboxamide and related compounds have been explored for their interactions with various receptors, showcasing their potential in pharmacological research. For instance, the selective 5-HT1A receptor antagonist WAY-100635 has been identified as a potent agent in studying serotonin-containing neurons, highlighting its utility in neuropharmacological research to understand serotonin's role in various physiological and pathological processes (Forster et al., 1995). This compound's ability to selectively block 5-HT1A receptor-mediated actions without affecting other receptors underscores its significance in delineating serotonergic mechanisms.
Synthesis and Chemical Analysis
Advancements in the synthesis of complex carboxamides demonstrate the chemical versatility of compounds related to this compound. Microwave-assisted methods have facilitated the efficient amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, yielding carboxamides under optimized conditions, which is crucial for developing novel therapeutic agents (Milosevic et al., 2015). Similarly, the synthesis of fluorine-substituted analogs of O-1302 for medical imaging purposes, such as PET scans to study CB1 cannabinoid receptors, showcases the application of these compounds in developing diagnostic tools (Tobiishi et al., 2007).
Antagonistic Properties and Kinase Inhibition
The discovery of novel 3-quinoline carboxamides as potent and selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase illustrates the therapeutic potential of compounds structurally related to this compound. These inhibitors demonstrate efficacy in combination with DNA damage-inducing agents, offering insights into cancer therapy by targeting ATM kinase for DNA repair pathways (Degorce et al., 2016).
Properties
IUPAC Name |
N-ethyl-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]oxane-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-3-25(23(26)21-10-14-28-15-11-21)18-20-7-5-12-24(17-20)13-9-19-6-4-8-22(16-19)27-2/h4,6,8,16,20-21H,3,5,7,9-15,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDBMASEFQBNPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)CCC2=CC(=CC=C2)OC)C(=O)C3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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